Methylnissolin-3-O-glucoside
Description
Contextualization within Natural Products Chemistry Research
Methylnissolin-3-O-glucoside is a flavonoid isolated from the roots of Astragalus membranaceus, a plant widely used in traditional medicine. glpbio.commedchemexpress.com In the field of natural products chemistry, research on this compound is significant as it is exclusively found in leguminous plants of the Astragalus genus. nih.govnih.gov The study of such unique natural compounds is crucial as they often possess distinct mechanisms of action compared to chemically synthesized drugs, potentially offering novel therapeutic advantages. nih.gov The exploration of plant-derived compounds like this compound is a key area of focus in the search for new medicinal agents. cymitquimica.com
Significance as a Pterocarpan (B192222) Isoflavonoid (B1168493) Glycoside
This compound belongs to the pterocarpan class of isoflavonoids. nih.govnih.gov The defining structural feature of pterocarpans is a tetracyclic ring system composed of a benzofuran-benzopyran core. nih.govresearchgate.net This structure includes two chiral centers, which determine the molecule's stereochemistry. nih.govresearchgate.net this compound is specifically a glycoside derivative of Methylnissolin (B149853), meaning it has a glucose group attached. nih.gov This glycosylation can enhance the compound's solubility and bioavailability compared to its aglycone form. cymitquimica.com Pterocarpans are recognized for their diverse pharmacological properties, including antioxidant and anti-inflammatory effects. cymitquimica.combiorbyt.com
Overview of Current Academic Research Landscape
Current academic research on this compound is primarily focused on its anti-inflammatory and antioxidant properties. biorbyt.comambeed.com Studies have shown that it can suppress the release of pro-inflammatory cytokines. thieme-connect.com The compound is also investigated for its role in modulating various signaling pathways, including the NF-κB and Nrf2/HO-1 pathways. nih.govnih.govthieme-connect.com
Research indicates that this compound is a potent activator of the Nrf2 pathway, which plays a crucial role in cellular protection against oxidative stress. nih.govmdpi.com Treatment with the compound has been shown to increase the expression of antioxidant enzymes in a dose-dependent manner. mdpi.com Furthermore, its anti-inflammatory effects are linked to the downregulation of pro-inflammatory cytokines through the NF-κB signaling pathway. thieme-connect.com The compound is also noted for its potential in regulating glucose and lipid metabolism and exhibiting antitumor effects. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(6aR,11aR)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O10/c1-28-14-6-5-11-13-9-30-15-7-10(3-4-12(15)20(13)33-21(11)22(14)29-2)31-23-19(27)18(26)17(25)16(8-24)32-23/h3-7,13,16-20,23-27H,8-9H2,1-2H3/t13-,16+,17+,18-,19+,20-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIXSTFFMHVOMF-PBGSHFJYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence, Distribution, and Production Systems for Methylnissolin 3 O Glucoside
Botanical Sources and Species-Specific Distribution
The presence of methylnissolin-3-O-glucoside has been confirmed in a limited number of plant species, with the Astragalus genus being its principal source.
This compound is a known constituent of Astragalus membranaceus and Astragalus mongholicus, two closely related species often used interchangeably under the common name "Huangqi" in traditional Chinese medicine. mdpi.commdpi.comthieme-connect.com In fact, plants of the Astragalus genus are considered the exclusive natural source of both methylnissolin (B149853) and its glycoside derivative, this compound. nih.govresearchgate.net
Comparative studies using metabolomics have revealed differences in the concentration of this compound between the two species. One analysis found that the content of this compound was significantly higher in Astragalus membranaceus (referred to as MJ) compared to Astragalus mongholicus (referred to as MG). nih.gov This distinction is one of 53 chemical markers identified to discriminate between the two herbs. nih.gov
While the Astragalus genus is the primary source, this compound has also been identified in other plants. A study on the metabolic profiles of Tetrastigma hemsleyanum, a medicinal plant from the Vitaceae family, detected this compound as one of 18 specific differentially accumulated flavonoids in its fibrous roots. nih.gov This finding suggests that the compound's distribution, while concentrated in Leguminosae, may extend to other plant families. nih.gov
Tissue-Specific Localization and Accumulation Patterns
Within a given plant, the concentration of this compound is not uniform. Studies have shown distinct accumulation patterns across different organs and tissues.
Research comparing different parts of Astragalus plants from the same origin has elucidated the distribution of this compound. A study analyzing A. membranaceus and A. mongholicus found that the compound was present in the roots, rhizomes, stems, leaves, and flowers. nih.gov The levels in the stem and leaf parts of A. membranaceus were noted to be higher than in the corresponding parts of A. mongholicus. nih.gov In contrast, its aglycone form, methylnissolin, is primarily concentrated in the roots. nih.gov
In Tetrastigma hemsleyanum, the compound was specifically detected in the fibrous roots, while it was not a key differentiating metabolite in the tuberous roots or leaves of the plant. nih.gov
Analysis of the root components of Astragalus membranaceus from various regions in China reveals a differential distribution between the xylem (the inner woody part) and the bark. Data from a study by Song et al. shows that the content of this compound consistently varies between these two tissues across different geographical origins. nih.gov
| Origin | Xylem Content (μg/g) | Bark Content (μg/g) |
|---|---|---|
| Shanxi | Approx. 125 | Approx. 110 |
| Gansu | Approx. 10 | Approx. 15 |
| Inner Mongolia | Approx. 75 | Approx. 80 |
| Heilongjiang | Approx. 25 | Approx. 30 |
Data in the table is estimated from graphical representations in a cited source. nih.gov
Influence of Cultivation and Harvest on this compound Content
The concentration of this compound in Astragalus is significantly influenced by geographical origin, cultivation practices, and the age of the plant at harvest.
Studies comparing Astragalus mongholicus from different regions in China found the highest content of this compound in samples from Shanxi, followed by Inner Mongolia, Heilongjiang, and Gansu. nih.gov This geographical variation may be linked to the cultivation age of the plants; the samples from Shanxi were 5–10 years old, whereas those from other regions were 3 years old. nih.gov
Further research has highlighted a distinction between wild and cultivated plants. The content of this compound was found to be highest in wild Astragalus mongholicus from Hunyuan, Shanxi, and lowest in the cultivated variety from Weiyuan, Gansu. nih.gov Based on these findings, this compound is considered a significant variable for distinguishing between wild and cultivated Astragalus mongholicus. nih.gov
| Origin | Type | Relative Content |
|---|---|---|
| Hunyuan, Shanxi | Wild | Highest |
| Shanxi | - | High |
| Inner Mongolia | - | Medium |
| Heilongjiang | - | Low |
| Weiyuan, Gansu | Cultivated | Lowest |
Table compiled from findings presented in multiple studies. nih.govresearchgate.net
Impact of Geographical Origin and Environmental Factors
The geographical source of Astragalus plants is a primary determinant of their chemical composition, including the content of this compound. Research comparing Astragalus mongholicus from different regions of China has revealed significant variations. A study demonstrated that the relative content of this compound followed the order of Shanxi > Inner Mongolia > Heilongjiang > Gansu. hst-j.org
Environmental conditions are critical in modulating the biosynthesis of secondary metabolites in plants. For Astragalus membranaceus var. mongholicus, key environmental factors influencing the accumulation of its active compounds include elevation, annual mean temperature, precipitation in the wettest month, and solar radiation. researchgate.net Light, in particular, has been shown to be an effective stimulant for isoflavonoid (B1168493) production. Studies on Astragalus membranaceus hairy root cultures found that exposure to blue LED light enhanced the accumulation of isoflavonoids. nih.gov This suggests that light can act as a stressor that redirects primary metabolites toward the synthesis of photoprotective secondary compounds like isoflavonoids. nih.gov Furthermore, exposure to UV-B radiation has also been found to significantly induce the production of isoflavones in Astragalus species, indicating that radiation stress plays a role in the regulation of these compounds. researchgate.net
Table 1: Relative Content of this compound in Astragalus mongholicus by Geographical Origin This table illustrates the descending order of this compound content found in samples from four different provinces in China, as reported in a comparative study.
| Rank | Geographical Origin |
| 1 | Shanxi |
| 2 | Inner Mongolia |
| 3 | Heilongjiang |
| 4 | Gansu |
Effects of Plant Variety and Growth Patterns (Wild vs. Cultivated)
Significant differences in the concentration of this compound exist between wild and cultivated varieties of Astragalus. One comparative study found that the highest levels of the compound were present in a wild species of Astragalus mongholicus from Hunyuan, Shanxi. hst-j.org Conversely, the lowest levels were detected in a cultivated species from Weiyuan, Gansu. hst-j.org
However, the relationship is complex. Another analysis using cluster and principal component analysis indicated that this compound was a significant variable that distinguished between wild and cultivated Astragalus mongholicus, with the compound's presence clustering more towards the cultivated samples. hst-j.org This suggests that while certain wild varieties may achieve very high concentrations, cultivation practices can also lead to a distinct and potentially consistent profile of this compound. These findings underscore that both genetics (variety) and growth conditions (wild vs. cultivated) are crucial factors modulating the biosynthesis of this isoflavonoid. hst-j.org
**Table 2: Comparison of this compound Content in Wild vs. Cultivated Astragalus mongholicus*** *This table summarizes findings from a study comparing the compound's levels between a specific wild and a specific cultivated source.
| Growth Pattern | Source Location | Relative Content of this compound |
| Wild | Hunyuan, Shanxi | Highest |
| Cultivated | Weiyuan, Gansu | Lowest |
Agronomic Practices and Secondary Metabolite Modulation (e.g., Plant Growth Regulators)
Agronomic practices have a direct impact on the accumulation of secondary metabolites. One of the key factors identified is the cultivation age of the plant. The Astragalus samples from Shanxi, which exhibited the highest content of this compound, were noted to be between 5 to 10 years old. hst-j.org In contrast, the samples collected from other regions with lower concentrations were only 3 years old, suggesting that a longer growth period may be necessary for the maximum accumulation of this compound. hst-j.org
The application of plant growth regulators is another method used to modulate the production of desired chemical compounds in plants. Elicitors such as Methyl jasmonate (MJ) and Salicylic acid (SA) are known to be effective biotechnological tools for inducing secondary metabolite synthesis in plant cultures. frontiersin.org These signal molecules can trigger defense-related pathways in plants, leading to an increased production of compounds like polyphenols and isoflavonoids. frontiersin.orgnih.gov While research on Astragalus has confirmed that MJ and SA can enhance the production of other secondary metabolites, such as phloroglucinol (B13840) and polysaccharides, this demonstrates a proven mechanism for modulating the plant's metabolic output through agronomic inputs. frontiersin.orgmdpi.com
Biosynthesis and Metabolic Pathways of Methylnissolin 3 O Glucoside
Precursor Pathways and Isoflavonoid (B1168493) Biosynthesis in Plants
The synthesis of all isoflavonoids, including the pterocarpan (B192222) skeleton of Methylnissolin-3-O-glucoside, is an extension of the well-established flavonoid biosynthetic pathway, which itself originates from phenylpropanoid metabolism. encyclopedia.puboup.com
The journey begins with the amino acid L-phenylalanine. nih.govnih.gov A sequence of three enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL) converts L-phenylalanine into p-coumaroyl-CoA, a central precursor for a vast array of secondary metabolites. nih.govfrontiersin.org
The first committed step in flavonoid biosynthesis involves chalcone synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. encyclopedia.pubnih.gov This chalcone is then isomerized by chalcone isomerase (CHI) to form the flavanone naringenin, a critical branch point. oup.com In leguminous plants, a key enzyme, isoflavone (B191592) synthase (IFS), introduces the isoflavonoid pathway by catalyzing the rearrangement of the B-ring from position 2 to position 3 of the C-ring on a flavanone intermediate. oup.comnih.gov This reaction is followed by dehydration, mediated by 2-hydroxyisoflavanone dehydratase (HID), to yield the foundational isoflavone aglycones. nih.govnih.gov
Table 1: Key Enzymes in the General Isoflavonoid Biosynthetic Pathway
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. nih.gov |
| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. nih.gov |
| 4-coumaroyl-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov |
| Chalcone synthase | CHS | Catalyzes the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. encyclopedia.pub |
| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to the flavanone naringenin. nih.gov |
| Isoflavone synthase | IFS | A branch point enzyme in legumes that converts flavanones to isoflavones. oup.com |
| 2-hydroxyisoflavanone dehydratase | HID | Dehydrates the 2-hydroxyisoflavanone intermediate to form the isoflavone. nih.gov |
This compound is built upon a pterocarpan core, a tetracyclic structure derived from isoflavones. nih.govresearchgate.net Pterocarpans are characterized as benzo-pyrano-furano-benzenes, formed by the coupling of the isoflavonoid B-ring to the 4-position. wikipedia.org
The biosynthesis of the pterocarpan skeleton from an isoflavone precursor such as formononetin involves several enzymatic steps. The pathway generally proceeds through the following key transformations:
2'-Hydroxylation: An isoflavone 2'-hydroxylase (I2'H), a cytochrome P450 enzyme, introduces a hydroxyl group at the 2' position of the isoflavone. nih.gov
Reduction: An isoflavone reductase (IFR) reduces the double bond in the C-ring, converting the 2'-hydroxyisoflavone into a 2'-hydroxyisoflavanone.
Further Reduction: The keto group at position 4 is reduced to a hydroxyl group, forming a 2'-hydroxyisoflavanol.
Cyclization: The final and crucial step is the ring closure reaction catalyzed by pterocarpan synthase (PTS). This enzyme, which contains a dirigent protein domain, facilitates the dehydration of the 2'-hydroxyisoflavanol to form the characteristic fused furan ring of the pterocarpan core. nih.govnih.govoup.com This step is critical as it establishes the stereochemistry of the molecule. nih.gov
The specific pterocarpan aglycone of this compound is Methylnissolin (B149853) (also known as Astrapterocarpan). nih.gov
Glycosylation Mechanisms for this compound Formation
The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the Methylnissolin aglycone. This process, known as glycosylation, is a common modification of flavonoids that significantly impacts their chemical properties.
Glycosylation is catalyzed by a large family of enzymes called UDP-dependent glycosyltransferases (UGTs). frontiersin.org These enzymes transfer a sugar moiety, typically glucose, from an activated sugar donor like uridine diphosphate glucose (UDP-glucose) to an acceptor molecule, in this case, the hydroxyl group at the 3-position of the Methylnissolin core. oup.comnih.gov
This conjugation step is crucial for several reasons:
Increased Solubility: The addition of the hydrophilic sugar group dramatically increases the water solubility of the otherwise lipophilic isoflavonoid aglycone. oup.comrsc.org
Enhanced Stability: Glycosylation reduces the chemical reactivity of the aglycone, improving its stability within the plant cell. oup.com
Compartmentalization: The resulting glycoside can be more easily transported and stored in the plant's vacuole. nih.gov
While the specific UGT responsible for the formation of this compound has not been definitively characterized, research on other isoflavonoids, such as those in soybean, has identified specific UGTs that glycosylate isoflavone aglycones, demonstrating the well-established role of this enzyme class in isoflavonoid metabolism. oup.comnih.gov
Endogenous Metabolism and Biotransformation in Biological Systems (In vitro/In vivo Models)
When ingested, Methylnissolin and its glycoside derivative undergo metabolic transformations within biological systems. Studies using in vivo rat models and in vitro systems, such as rat liver S9 incubation, have begun to elucidate the metabolic fate of these compounds. nih.gov Methylnissolin is considered an important metabolic precursor that is involved in numerous reactions in the body. nih.gov
Among the predominant biotransformation pathways identified for methylnissolin are hydroxylation and demethylation. nih.gov
Hydroxylation: This process involves the addition of a hydroxyl (-OH) group to the pterocarpan structure. Hydroxylation increases the polarity of the molecule, generally facilitating its eventual excretion. The increased degree of hydroxylation in flavonoids is also associated with changes in their biological activity, such as enhanced antioxidant potential. nih.gov
Demethylation: This reaction involves the removal of a methyl (-CH3) group from a methoxy (-OCH3) substituent on the molecule, converting it into a hydroxyl group. This process also increases the polarity of the compound.
In a rat liver S9 incubation system used to simulate Phase I metabolism, a total of 40 metabolites of Methylnissolin were identified, underscoring the complexity of its biotransformation. nih.gov These findings from in vitro and in vivo models highlight that hydroxylation and demethylation are key metabolic events that modify the structure of the parent compound after administration. nih.gov
Table 2: Observed Metabolic Transformations of Methylnissolin
| Metabolic Process | Description | Biological System |
| Hydroxylation | Addition of one or more hydroxyl (-OH) groups to the pterocarpan skeleton. nih.gov | In vitro / In vivo |
| Demethylation | Removal of a methyl (-CH3) group, typically from a methoxy substituent. nih.gov | In vitro / In vivo |
| Glucuronidation | Conjugation with glucuronic acid, a major Phase II metabolic reaction. nih.gov | In vivo |
| Sulfation | Conjugation with a sulfate group. nih.gov | In vivo |
| Dimerization | Formation of a dimer from two molecules of the parent compound. nih.gov | In vivo |
Dimerization, Hydration, and Dehydrogenation Pathways
The metabolic fate of methylnissolin, the aglycone of this compound, involves several key biotransformation pathways, including dimerization, hydration, and dehydrogenation nih.govresearchgate.net. After oral administration, this compound can be hydrolyzed to its aglycone, methylnissolin, which then enters systemic circulation and undergoes these extensive metabolic reactions nih.govresearchgate.net.
Dimerization: This pathway involves the joining of two methylnissolin molecules. It is considered a significant metabolic reaction for the methylnissolin precursor nih.gov.
Hydration: This process involves the addition of a water molecule to the compound's structure.
Dehydrogenation: This pathway is characterized by the removal of hydrogen atoms from the methylnissolin molecule.
Comparative Metabolism with Methylnissolin Aglycone
While structurally related, this compound and its aglycone, methylnissolin, exhibit notable differences in their physicochemical properties and metabolic fate, which influences their biological activity and potential for therapeutic use nih.gov.
This compound, due to the presence of the glucose moiety, has more hydrogen bond acceptors and donors, rendering it more soluble in polar environments like water nih.gov. Conversely, methylnissolin is significantly more lipophilic nih.gov. This difference in lipophilicity, reflected in their ACD/LogP values, has considerable implications for their absorption and distribution within the body nih.gov. Methylnissolin's higher lipophilicity suggests better potential for intestinal absorption and excretion in its original form through urine nih.gov. In contrast, the larger polar surface area of this compound may make it more susceptible to breakdown within the digestive tract nih.gov.
From a metabolic standpoint, methylnissolin is a key precursor involved in numerous bodily reactions, including glycosylation, monohydroxylation, glucuronidation, didemethylation, sulfation, and dimerization nih.gov. In silico predictions suggest that methylnissolin, but not its glucoside form, has potential inhibitory activity on multiple cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4 nih.gov. This indicates a higher risk of drug-drug interactions for the aglycone compared to the glycoside nih.gov.
Their primary pharmacological activities also appear to differ. Research suggests that this compound's bioactivity is more focused on antioxidant effects, where it functions as a potential Nrf2 activator nih.govresearchgate.netmdpi.com. On the other hand, methylnissolin demonstrates significant inhibitory activity against α-glucosidase, an effect not observed with its glycoside counterpart nih.gov.
Table 1: Comparative Properties of this compound and Methylnissolin
| Feature | This compound | Methylnissolin (Aglycone) |
|---|---|---|
| ACD/LogP Value | 0.41 nih.gov | 2.45 nih.gov |
| Lipophilicity | Lower nih.gov | Stronger nih.gov |
| Solubility | More soluble in polar environments nih.gov | Less soluble in polar environments |
| Absorption | May be more easily broken down in the digestive tract nih.gov | Higher potential for intestinal absorption nih.gov |
| Primary Bioactivity | Antioxidant (Nrf2 activator) nih.govresearchgate.net | α-glucosidase inhibition nih.gov |
| CYP Enzyme Inhibition | No predicted inhibitory activity nih.gov | Potential inhibitor of CYP1A2, CYP2C19, CYP2D6, CYP3A4 nih.gov |
| Metabolic Pathways | Hydrolysis to aglycone | Glycosylation, monohydroxylation, glucuronidation, didemethylation, sulfation, dimerization nih.gov |
Advanced Analytical Methodologies for Research on Methylnissolin 3 O Glucoside
Extraction and Isolation Techniques for Research Purity
Achieving research-grade purity of Methylnissolin-3-O-glucoside begins with its efficient extraction from the complex plant matrix and subsequent purification to remove other phytochemicals. The process is typically multi-staged, combining initial solvent extraction with various chromatographic techniques.
The primary extraction is commonly performed using a solvent-based method. Ultrasound-assisted extraction with aqueous ethanol (e.g., 75% ethanol) is an effective technique for obtaining a crude extract rich in flavonoids from the powdered plant material, such as the stems and leaves of Astragalus membranaceus. frontiersin.org The choice of polar solvents like ethanol or methanol is crucial due to the glycosidic nature of the target compound, which imparts greater solubility in polar environments. nih.gov
Following the initial extraction, a series of purification steps are employed to isolate this compound.
Liquid-Liquid Partitioning: The crude extract is often dissolved in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their differential solubility, with isoflavone (B191592) glycosides typically concentrating in the more polar fractions like ethyl acetate or n-butanol. frontiersin.org
Column Chromatography: This is a critical step for purification. Macroporous resins, such as AB-8 or D101, are widely used for the enrichment and preliminary purification of isoflavones and other flavonoids from crude extracts. frontiersin.orgpan.olsztyn.pl Further purification is achieved using techniques like Sephadex LH-20 column chromatography, which separates compounds based on molecular size and polarity. frontiersin.org For preparative scale isolation, methods like High-Speed Counter-Current Chromatography (HSCCC) have proven highly effective for separating individual isoflavone glycosides from complex mixtures. nih.govsid.ir
The final purity of the isolated this compound is typically confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC). nih.gov
Chromatographic Separation Methods for Quantification and Identification
Chromatographic methods are indispensable for both the qualitative identification and quantitative analysis of this compound in various extracts and biological samples. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the cornerstones of this analytical approach.
HPLC is a robust and widely used method for the separation, identification, and quantification of isoflavones. A typical HPLC setup for analyzing this compound involves a reversed-phase column, most commonly a C18 column. nih.gov
The separation is achieved using a mobile phase, which is often a gradient mixture of an aqueous solvent (commonly containing an acidifier like formic or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. nih.gov An isocratic elution, where the mobile phase composition remains constant, can also be used. Detection is typically performed using a photodiode array (PDA) or a UV detector, with monitoring at a specific wavelength, such as 260 nm, where flavonoids exhibit strong absorbance. nih.gov The identification of this compound is confirmed by comparing its retention time with that of a purified reference standard. For quantitative analysis, a calibration curve is constructed using known concentrations of the standard.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient elution with Acetonitrile/Methanol and acidified water (e.g., 0.1% formic acid) | nih.gov |
| Flow Rate | ~1.0 mL/min | nih.gov |
| Detection | UV/PDA at ~260 nm | nih.gov |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | nih.gov |
UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. These improvements are due to the use of columns with smaller particle sizes (typically under 2 µm). When coupled with tandem mass spectrometry (UHPLC-MS/MS), it becomes an exceptionally powerful tool for the definitive identification and sensitive quantification of this compound, even in highly complex mixtures. mdpi.com
In a UHPLC-MS/MS analysis, the UHPLC system separates the components of the extract before they enter the mass spectrometer. mdpi.com The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information. The subsequent MS/MS stage involves selecting a specific ion (the precursor ion) for fragmentation, which generates a unique pattern of product ions that is characteristic of the molecule's structure.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| System | UHPLC coupled with Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) MS | mdpi.com |
| Column | UHPLC C18 (e.g., 2.1 mm × 100 mm, 1.8 µm) | mdpi.com |
| Mobile Phase | Gradient of Acetonitrile and water with 0.1% formic acid | mdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), often in positive mode | mdpi.com |
| Analysis Mode | Total Ion Chromatogram (TIC) and Multiple Reaction Monitoring (MRM) for quantification | mdpi.com |
Spectrometric and Spectroscopic Characterization for Structural Elucidation
While chromatography is excellent for separation and quantification, spectrometry and spectroscopy are essential for the unambiguous structural elucidation of this compound.
Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, can determine the accurate mass and thus the molecular formula.
Tandem mass spectrometry (MS/MS) is vital for structural confirmation. mdpi.com In positive ion mode, this compound typically forms a protonated molecule [M+H]⁺. When this precursor ion is subjected to collision-induced dissociation (CID), it fragments in a predictable manner. A characteristic fragmentation is the neutral loss of the glucose moiety (162 Da), resulting in a prominent product ion corresponding to the protonated aglycone, Methylnissolin (B149853). Further fragmentation of the aglycone provides additional structural details, confirming the isoflavone core.
| Ion Type | Description | Significance | Reference |
|---|---|---|---|
| Precursor Ion [M+H]⁺ | Protonated molecular ion of this compound. | Confirms the molecular weight of the entire glycoside. | mdpi.com |
| Product Ion [M+H-162]⁺ | Fragment resulting from the neutral loss of the glucose unit. | Identifies the compound as a hexoside and reveals the mass of the aglycone (Methylnissolin). | mdpi.com |
| Aglycone Fragments | Further fragments from the [M+H-162]⁺ ion. | Provides structural confirmation of the Methylnissolin core. | mdpi.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of a molecule. One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. For this compound, HMBC is particularly crucial for determining the point of attachment of the glucose moiety to the isoflavone skeleton by observing long-range correlations between the anomeric proton of the glucose and the carbon atom at the C-3 position of the Methylnissolin aglycone. Furthermore, the coupling constants observed in the ¹H-NMR spectrum of the sugar portion help to confirm its identity as glucose and its β-anomeric configuration. e-nps.or.kr
Quantitative Analysis and Method Validation for Research Studies
The quantitative analysis of this compound in biological matrices and herbal extracts is fundamental for pharmacokinetic studies, quality control, and pharmacological research. To ensure that the data generated is reliable and accurate, the analytical methods employed, typically high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), must undergo rigorous validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, stability, and repeatability.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations
The sensitivity of an analytical method is characterized by its limit of detection (LOD) and limit of quantitation (LOQ). These parameters are crucial for determining the lowest concentration of this compound that can be reliably measured.
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy. It is the concentration that provides a signal sufficiently different from the background noise.
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with a predefined level of precision and accuracy. This is the minimum concentration that can be reliably measured in routine analysis. The LOQ is a critical parameter in pharmacokinetic studies where low concentrations of the compound may be present in biological fluids.
LOD and LOQ are commonly determined using the signal-to-noise (S/N) ratio approach, particularly for chromatographic methods. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.
Table 1: Example of Lower Limit of Quantitation (LLOQ) for an Isoflavonoid (B1168493) Glucoside
| Analyte | LLOQ (ng/mL) |
| Calycosin-7-O-β-D-glucoside | 1.94 |
This table presents data for a related isoflavonoid glucoside, calycosin-7-O-β-D-glucoside, to illustrate the typical sensitivity achieved in UPLC-MS/MS analysis of such compounds in rat plasma.
Precision, Accuracy, Stability, and Repeatability Assessments in Analytical Methods
To ensure the reliability of a quantitative method for this compound, several key parameters must be assessed.
Precision and Accuracy Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean test results to the true value and is expressed as the relative error (RE). Both are assessed at intra-day (within the same day) and inter-day (over several days) levels using quality control (QC) samples at low, medium, and high concentrations. For bioanalytical methods, the acceptance criteria for precision (RSD) and accuracy (RE) are typically within ±15%. semanticscholar.org
Repeatability Repeatability is the precision under the same operating conditions over a short interval of time. It is a measure of the method's consistency when performed by the same analyst with the same equipment. This is typically covered under the intra-day precision assessment.
Stability The stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This ensures that the concentration of the analyte does not change from the time of collection to the time of analysis. Stability tests typically include:
Freeze-Thaw Stability: Assessing degradation after multiple cycles of freezing and thawing.
Short-Term Stability: Evaluating stability at room temperature for a period reflecting the sample processing time.
Long-Term Stability: Determining stability at the intended storage temperature (e.g., -80°C) over an extended period.
Post-Preparative Stability: Assessing the stability of the processed samples in the autosampler before injection.
The following tables show representative data for the precision, accuracy, and stability of an analytical method for a related flavonoid glucoside, demonstrating the typical performance of such assays.
Table 2: Example of Intra-day and Inter-day Precision and Accuracy for a Related Flavonoid Glucoside
| Analyte | Spiked Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (RE%) | Precision (RSD%) |
| Intra-day | ||||
| Cirsimarin | 3 | 3.22 ± 0.35 | 7.3 | 10.9 |
| 150 | 138.8 ± 11.2 | -7.5 | 8.1 | |
| 2500 | 2390.2 ± 102.5 | -4.4 | 4.3 | |
| Inter-day | ||||
| Cirsimarin | 3 | 3.15 ± 0.44 | 5.0 | 14.0 |
| 150 | 141.2 ± 13.6 | -5.9 | 9.6 | |
| 2500 | 2411.5 ± 144.3 | -3.5 | 6.0 |
This table presents validation data for the flavonoid glucoside cirsimarin to illustrate typical accuracy and precision results. nih.gov SD: Standard Deviation; RE: Relative Error; RSD: Relative Standard Deviation.
Table 3: Example of Stability Assessment for a Related Flavonoid Glucoside under Various Conditions (n=3)
| Analyte | Concentration (ng/mL) | Short-Term (RE%) | Freeze-Thaw (RE%) | Long-Term (RE%) | Post-Preparative (RE%) |
| Cirsimarin | 3 | -9.7 | -10.3 | -13.6 | -12.3 |
| 2500 | -11.5 | -12.1 | -14.2 | -14.8 |
This table shows representative stability data for cirsimarin. nih.gov The results, expressed as relative error (RE%), indicate the percentage deviation from the nominal concentration after storage under the specified conditions.
Pharmacological Research of Methylnissolin 3 O Glucoside: in Vitro and in Vivo Pre Clinical Studies
Anti-inflammatory Research
The anti-inflammatory effects of Methylnissolin-3-O-glucoside have been evaluated through its ability to modulate key inflammatory pathways and mediators in cellular models.
Modulation of Inflammatory Mediators (e.g., COX-2, iNOS) in Cellular Models
In vitro studies have demonstrated that this compound can effectively suppress the expression of crucial inflammatory enzymes. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the compound was shown to inhibit the release of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) thieme-connect.com. Further research using a co-culture model of 3T3-L1 adipocytes and RAW264.7 macrophages also confirmed that this compound decreased the protein expression of COX-2 and iNOS mdpi.comnih.gov. These enzymes are key mediators in the inflammatory cascade, responsible for the production of nitric oxide and prostaglandins, respectively.
Table 1: Effect of this compound on Inflammatory Mediators
| Cell Model | Stimulant | Mediator | Observed Effect |
|---|---|---|---|
| RAW 264.7 Macrophages | LPS | iNOS, COX-2 | Suppression of release thieme-connect.com |
Impact on Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)
The regulatory effect of this compound extends to pro-inflammatory cytokines, which are signaling molecules that drive the inflammatory response. In studies involving LPS-stimulated RAW 264.7 cells, this compound was found to suppress the release of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) thieme-connect.com. The inhibition of IL-6 production was also observed in a co-culture system of 3T3-L1 adipocytes and RAW264.7 macrophages, highlighting its potential to mitigate inflammation in the context of metabolic stress mdpi.comnih.govdovepress.com.
Table 2: Effect of this compound on Pro-inflammatory Cytokines
| Cell Model | Stimulant | Cytokine | Observed Effect |
|---|---|---|---|
| RAW 264.7 Macrophages | LPS | IL-1β, IL-6, TNF-α | Suppression of release thieme-connect.com |
Investigations in Animal Models of Inflammation
Despite the promising anti-inflammatory effects observed in cellular models, these findings have not been replicated in pre-clinical animal studies for this compound. Research has noted that additional evidence from in vivo animal models is necessary to confirm if the compound demonstrates the same effects systemically nih.gov. In one study involving a mouse model of acute liver injury, the aglycone form, Methylnissolin (B149853), provided significant protection; however, this compound did not exhibit the same in vivo efficacy dovepress.com. This suggests potential differences in bioavailability or metabolism between the glycoside and its parent compound.
Antioxidant Research
The antioxidant capacity of this compound has been investigated by examining its ability to counteract reactive oxygen species and bolster the cell's own defense systems.
Reactive Oxygen Species (ROS) Scavenging Activity in Cellular Assays
This compound has been shown to reduce the levels of intracellular reactive oxygen species (ROS). In a study using human umbilical vein endothelial cells (EA.hy926), the compound effectively lowered the generation of intracellular ROS that was induced by hydrogen peroxide (H₂O₂) thieme-connect.comnih.gov. This demonstrates a protective effect against oxidative stress within a cellular environment.
Enhancement of Endogenous Antioxidant Defenses in Cellular Models
A primary mechanism for the antioxidant activity of this compound appears to be the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response nih.gov. In EA.hy926 cells, this compound was found to protect against oxidative damage by activating the Nrf2/Heme Oxygenase-1 (HO-1) pathway nih.govmdpi.comresearchgate.net. The compound induced the expression of Nrf2 and its downstream antioxidant enzymes, including HO-1 and NAD(P)H:quinone oxidoreductase 1 (NQO1) nih.govmdpi.comresearchgate.net. Furthermore, it was observed to promote the translocation of Nrf2 from the cytoplasm into the nucleus, a critical step for its activation nih.govmdpi.com. This upregulation of the body's innate antioxidant defenses is a key aspect of its cytoprotective effects mdpi.com.
Table 3: Antioxidant Activity of this compound
| Research Area | Cell Model | Key Findings |
|---|---|---|
| ROS Scavenging | EA.hy926 | Reduced intracellular ROS generation induced by H₂O₂ thieme-connect.comnih.gov |
Protective Effects against Oxidative Stress in Animal Models
This compound demonstrates notable antioxidant activities, which have been observed in various pre-clinical contexts. nih.govresearchgate.netdovepress.com The primary mechanism for this effect involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govresearchgate.net this compound has been identified as a potent Nrf2 activator, capable of enhancing the defensive systems that protect against oxidative stress. nih.govresearchgate.net In vitro studies have shown that it can effectively induce the expression of Nrf2 and its downstream target genes, including HO-1. nih.gov
While specific animal models designed exclusively to test the effects of this compound on oxidative stress are not extensively documented, its antioxidant effects have been noted in in vivo studies for other conditions. For instance, a medicinal injection containing this compound was found to ameliorate oxidative stress related to mitochondrial dysfunction in a breast cancer mouse model. tandfonline.com Similarly, studies on diabetic animal models have recognized that components of Astragalus membranaceus, including this compound, possess antioxidant properties that can reduce insulin resistance and protect against renal injury caused by inflammatory cytokines and oxidative stress. frontiersin.org These findings suggest that the compound's capacity to mitigate oxidative stress is a key component of its broader pharmacological activities observed in vivo. nih.govmdpi.com
Antitumor/Anticancer Research Potential (Pre-clinical Exploration)
Pre-clinical research has identified this compound as a compound with significant antitumor potential, particularly in the context of esophageal squamous cell carcinoma (ESCC). nih.govresearchgate.net Studies have explored its effects from the cellular level to in vivo tumor models, revealing mechanisms that suppress cancer progression. nih.govdovepress.com
In vitro studies have confirmed the cytotoxic effects of this compound against esophageal cancer cells. Specifically, its potency was evaluated in the KYSE150 ESCC cell line, demonstrating time-dependent inhibition. nih.gov A key finding from this research is that the compound exhibits selective toxicity, being more potent against cancer cells than normal esophageal epithelial cells, which suggests a favorable therapeutic window. nih.gov
| Cell Line | Cell Type | Time Point | IC₅₀ (μM) |
|---|---|---|---|
| KYSE150 | Esophageal Squamous Cell Carcinoma | 24 h | 186.44 |
| 48 h | 119.23 | ||
| Normal Esophageal Epithelial Cells | Non-cancerous Control | 24 h | 293.27 |
| 48 h | 172.91 |
The mechanism behind the antitumor activity of this compound involves the suppression of ESCC progression. nih.govresearchgate.net Research indicates that the compound may act by competitively binding to the DEAD-box helicase 5 (DDX5). nih.gov This action is thought to inhibit the interaction between DDX5 and Vav guanine nucleotide exchange factor 3 (VAV3), thereby disrupting a pathway crucial for cancer advancement. nih.govresearchgate.net The suppression of ESCC "progression" encompasses the inhibition of critical cancer cell behaviors, including proliferation, migration, and invasion, by targeting the DDX5-VAV3 axis. nih.govresearchgate.net
The in vitro anticancer potential of this compound has been substantiated by in vivo evidence from xenograft studies. In a patient-derived xenograft (PDX) mouse model using esophageal cancer, the compound effectively inhibited tumor progression. nih.govdovepress.comresearchgate.net This provides strong pre-clinical evidence of its ability to modulate tumor growth in a living system. Furthermore, toxicological assessments in these tumor-bearing mice showed that even at high doses, the compound did not lead to significant weight loss or organ damage, indicating good tolerability. nih.govresearchgate.netresearchgate.net
| Model Type | Compound | Administration | Duration | Key Finding |
|---|---|---|---|---|
| Patient-Derived Xenograft (Mouse) | This compound | 10 mg/kg (Intraperitoneal injection) | 18 days | Effectively inhibited tumor progression. |
Research into Glucose-Lipid Metabolism Regulation
This compound has been investigated for its role in regulating glucose-lipid metabolism, demonstrating potential benefits in metabolic-related conditions. nih.gov Its pharmacological activities include modulating pathways associated with both glucose and lipid processing. researchgate.net
Studies utilizing a co-culture model of 3T3-L1 adipocytes and RAW264.7 macrophages have shown that this compound can inhibit intracellular lipid accumulation. dovepress.com The inhibitory effect was found to be comparable to that of the well-known control compound, 6-gingerol. nih.gov In addition to reducing lipid buildup, the compound also suppressed the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte chemoattractant protein-1 (MCP-1) in this co-culture system, suggesting it may also address obesity-related inflammation. dovepress.com
| Compound | Concentration | Effect | Comparison |
|---|---|---|---|
| Methylnissolin | 100 μM | Significant inhibition of lipid accumulation | Comparable to 6-gingerol at 25 μM |
Hepatoprotective Research
Recent pharmacological research has explored the potential of this compound in protecting the liver from injury. Studies have been conducted using both cell cultures (in vitro) and animal models (in vivo) to understand its mechanisms of action.
Protection against Liver Injury in In Vitro Models
In vitro studies have demonstrated that this compound possesses significant anti-inflammatory and cytoprotective properties. In one key study, the compound was investigated for its effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, a common model for studying inflammation. The results showed that this compound effectively suppressed the release of several pro-inflammatory cytokines. thieme-connect.com This action is crucial as excessive inflammation is a major contributor to liver damage. The compound was found to down-regulate the expression of these inflammatory markers through the NF-κB signaling pathway. thieme-connect.com
Another aspect of its hepatoprotective potential comes from its ability to combat oxidative stress. Research on human umbilical vein endothelial cells (EA.hy926) revealed that this compound protects against oxidative damage. mdpi.comnih.govnih.gov The compound was shown to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress. nih.govnih.govnih.gov By inducing the expression of Nrf2 and its downstream targets like Heme Oxygenase-1 (HO-1) and NQO1, this compound helps to reduce the generation of intracellular reactive oxygen species (ROS), thereby protecting cells from injury. nih.gov
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Cells
| Pro-inflammatory Cytokine/Enzyme | Observed Effect | Signaling Pathway Implicated |
| iNOS (inducible Nitric Oxide Synthase) | Suppressed | NF-κB |
| COX-2 (Cyclooxygenase-2) | Suppressed | NF-κB |
| IL-1β (Interleukin-1 beta) | Suppressed | NF-κB |
| IL-6 (Interleukin-6) | Suppressed | NF-κB |
| TNF-α (Tumor Necrosis Factor-alpha) | Suppressed | NF-κB |
Amelioration of Liver Injury in Animal Models
The protective effects observed in vitro have been supported by pre-clinical studies in animal models of acute liver injury. While research has focused more on its aglycone, methylnissolin, the findings are significant for understanding the potential of this compound, as glycosides are often metabolized to their aglycone forms in the body.
In a study utilizing a mouse model of acute liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-gal), administration of methylnissolin resulted in a marked amelioration of liver damage. thieme-connect.com This model mimics many aspects of human fulminant hepatitis. The protective effect was linked to the compound's potent anti-inflammatory activity, consistent with the in vitro findings. thieme-connect.com The study confirmed that the isoflavonoids, including methylnissolin and this compound, play a vital role in the hepatoprotective effects observed. thieme-connect.com
Table 2: Effects of the Aglycone (Methylnissolin) in an LPS/D-gal-induced Mouse Model of Liver Injury
| Parameter | Observation | Implication |
| Liver Injury Markers | Significantly meliorated | Reduction in liver cell damage |
| Pro-inflammatory Cytokines | Down-regulated | Attenuation of inflammatory response |
| Survival Rate | Not specified | N/A |
| Histopathology | Not specified | N/A |
Neuroprotective Research
The potential neuroprotective effects of this compound have also been a subject of investigation. However, the available evidence suggests its activity in this area may be limited.
A study conducted in 2005 specifically investigated the neuroprotective roles of various isoflavonoids, including this compound, using a PC12 cell model. mdpi.com This cell line, derived from a pheochromocytoma of the rat adrenal medulla, is widely used in neuroscience research to model neuronal cells. The results of this assay indicated that this compound showed no obvious neuroprotective capability under the experimental conditions used. mdpi.com Furthermore, the same study found that the compound did not exhibit apparent scavenging activity against DPPH radicals, a common measure of direct antioxidant effect. mdpi.com
Mechanistic Investigations of Cellular and Molecular Interactions of Methylnissolin 3 O Glucoside
Modulation of Key Intracellular Signaling Pathways
Methylnissolin-3-O-glucoside, a pterocarpan (B192222) derivative isolated from Astragalus membranaceus, has been identified as a modulator of several key intracellular signaling pathways that are crucial for cellular defense, inflammation, and survival. nih.govmdpi.commedchemexpress.comresearchgate.net Research indicates that this compound exerts its biological effects by interacting with complex signaling cascades, including the Nrf2/HO-1, PI3K/Akt, NF-κB, and MAPK pathways. nih.govresearchgate.net
This compound is a recognized activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com This pathway is a primary cellular defense mechanism against oxidative stress. Upon activation by this compound, Nrf2 translocates into the nucleus where it binds to the Antioxidant Response Element (ARE). mdpi.com This binding initiates the transcription of a suite of cytoprotective genes. mdpi.com
Studies have demonstrated that treatment with this compound leads to a significant induction in the expression of Nrf2 and its key downstream targets, Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). researchgate.net The activation of the Nrf2-ARE pathway by this compound has been shown to be dose-dependent. In one study using an ARE-dependent luciferase reporter assay, a 5 μM concentration of the compound enhanced reporter gene induction approximately twofold, while an 80 μM concentration resulted in a twenty-fold enhancement. researchgate.net This robust activation of Nrf2 and the subsequent upregulation of HO-1 and NQO1 are central to the compound's ability to protect cells against oxidative damage. mdpi.comresearchgate.net
| Concentration | Fold Induction of ARE Reporter Gene |
|---|---|
| 5 µM | ~2-fold |
| 80 µM | ~20-fold |
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation, has been identified as an upstream modulator of Nrf2 activation by this compound. nih.govresearchgate.net Research shows that the compound enhances the phosphorylation of Akt, a key kinase in this pathway. mdpi.comommegaonline.org
The involvement of PI3K/Akt in Nrf2 regulation was confirmed using a specific PI3K inhibitor, LY294002. mdpi.com Treatment with this inhibitor blocked the phosphorylation of Akt and subsequently diminished the this compound-induced expression of Nrf2 and HO-1. mdpi.com However, the inhibition was not complete, suggesting that while the PI3K/Akt pathway plays a significant role, this compound may regulate the Nrf2/HO-1 pathway through multiple mechanisms. researchgate.net These findings establish that the PI3K/Akt cascade is at least partially responsible for mediating the cytoprotective effects of this compound via its influence on Nrf2. mdpi.com
This compound and its parent compound, Methylnissolin (B149853), have been shown to modulate the IκB/NF-κB signaling pathway. nih.govresearchgate.net The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In studies on adipocyte-macrophage co-cultures, this compound demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin 6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1). mdpi.com It also inhibited the expression of cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key inflammatory mediators often regulated by NF-κB. mdpi.com By downregulating these inflammatory markers, this compound interferes with inflammatory responses, an action consistent with the modulation of the NF-κB pathway. nih.govmdpi.com
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include ERK1/2, p38, and JNK, are critical in translating extracellular stimuli into a wide range of cellular responses, including inflammation and stress. Evidence suggests that Methylnissolin and its glycosides modulate the MAPK pathway. nih.govresearchgate.net A network pharmacology analysis identified that this compound might regulate key kinases, including MAPKs. nih.gov While direct, detailed mechanistic studies on the specific regulation of ERK1/2, p38, and JNK by this compound are still emerging, it has been proposed that signaling factors such as p38 and JNK could be involved in the Nrf2 expression induced by the compound, warranting further investigation. mdpi.com
Enzyme Inhibition and Receptor Binding Studies
In silico studies have been conducted to identify potential enzyme targets for this compound. Molecular docking simulations predicted that the compound has the potential to bind to enzymes involved in inflammation and neurotransmission. nih.gov The analysis revealed a binding energy of -8.5 kcal/mol for Acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine. nih.gov Additionally, a binding energy of -5.3 kcal/mol was calculated for 5-Lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov These computational findings suggest that Acetylcholinesterase and 5-Lipoxygenase are potential molecular targets, although experimental validation of direct inhibitory activity is required. Currently, there is no available research data to suggest that this compound acts as an inhibitor of α-glucosidase.
| Enzyme Target | Predicted Binding Energy (kcal/mol) |
|---|---|
| Acetylcholinesterase | -8.5 |
| 5-Lipoxygenase | -5.3 |
Receptor-Ligand Interaction Research (e.g., RIPK2/ASK1)
This compound and its aglycone, methylnissolin, have been identified as modulators of key signaling pathways involved in inflammation and cellular stress responses. Research indicates that these compounds can enter systemic circulation and influence pathways such as the Receptor-Interacting Protein Kinase 2 (RIPK2)/Apoptosis Signal-regulating Kinase 1 (ASK1) pathway. nih.gov The modulation of the RIPK2/ASK1 signaling cascade is a potential mechanism through which methylnissolin and its glucoside derivative exert their pharmacological effects, which include anti-inflammatory and antitumor activities. nih.gov
In addition to pathway-level modulation, specific molecular binding interactions have been explored. For instance, in the context of esophageal squamous cell carcinoma, this compound has been found to interact directly with the ATP-dependent RNA helicase DDX5. nih.gov Molecular studies, including pull-down assays and drug affinity responsive target stabilization, have revealed that this compound can competitively bind to the K144 site of DDX5. nih.gov This interaction is suggested to inhibit the binding between DDX5 and VAV3, thereby suppressing tumor progression. nih.gov
Gene Expression and Protein Regulation Studies
Transcriptomic Analysis of Affected Genes
Studies utilizing reverse transcription-polymerase chain reaction (RT-PCR) have shown that this compound can effectively induce the expression of specific genes. Notably, it has been shown to upregulate the gene expression of AKT and Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov This, in turn, leads to the increased expression of Nrf2's downstream target genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). nih.gov This induction of gene expression has been observed to be both dose- and time-dependent. nih.gov While these targeted gene expression studies provide valuable insights, comprehensive transcriptomic analyses detailing the full spectrum of genes affected by this compound are not extensively available in the reviewed scientific literature.
Proteomic Profiling of Altered Proteins
Proteomic investigations, primarily through Western blot analysis, have identified several proteins whose expression levels are altered following treatment with this compound. These studies corroborate findings from gene expression analyses and reveal further protein-level regulatory effects.
The compound has been shown to enhance the expression of Nrf2 and its downstream antioxidant proteins, HO-1 and NQO1. nih.gov This upregulation is a key part of its cytoprotective mechanism against oxidative stress. nih.gov In the context of inflammation and adipogenesis, this compound has been found to downregulate the expression of several key proteins. In co-culture models of adipocytes and macrophages, it inhibits the protein expression of CCAAT/enhancer-binding proteins beta and alpha (C/EBPβ, C/EBPα) and Peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov Furthermore, it suppresses the expression of pro-inflammatory proteins such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). nih.govresearchgate.net
Table 1: Proteins with Altered Expression in Response to this compound
| Protein | Effect on Expression | Cellular Context/Pathway |
|---|---|---|
| Nrf2 | Upregulated | Antioxidant Response |
| HO-1 | Upregulated | Antioxidant Response (Nrf2 downstream) |
| NQO1 | Upregulated | Antioxidant Response (Nrf2 downstream) |
| C/EBPβ | Downregulated | Adipogenesis, Inflammation |
| C/EBPα | Downregulated | Adipogenesis, Inflammation |
| PPARγ | Downregulated | Adipogenesis |
| COX-2 | Downregulated | Inflammation |
| iNOS | Downregulated | Inflammation |
Bioinformatics and Network Pharmacology Approaches
Prediction of Molecular Targets and Pathways
Bioinformatic and network pharmacology studies have been employed to predict the molecular targets and pathways through which this compound exerts its effects. These computational approaches analyze compound structures and their relationships with known biological networks to forecast potential interactions.
A network pharmacology analysis focused on vitiligo suggested that this compound may be a key active component that regulates several important kinases. nih.gov Predicted targets include phosphatidylinositol 3-kinase (PI3K), protein kinase B (also known as Akt), mitogen-activated protein kinases (MAPKs), and mTOR kinase. nih.gov
Broader analyses integrating data for isoflavonoids from Astragalus species, including this compound, have identified several key signaling pathways that are likely modulated by the compound. nih.gov These predicted pathways are central to a variety of cellular processes, including inflammation, cell survival, and stress responses.
Table 2: Predicted Molecular Targets and Pathways for this compound
| Predicted Targets/Pathways | Associated Biological Processes |
|---|---|
| RIPK2/ASK1 Pathway | Inflammation, Apoptosis |
| PI3K/AKT Pathway | Cell Survival, Growth, Proliferation |
| IκB/NF-κB Pathway | Inflammation, Immune Response |
| MAPK Pathway | Stress Response, Cell Proliferation, Differentiation |
| Nrf2/HO-1 Pathway | Antioxidant Defense, Cytoprotection |
| mTOR Kinase | Cell Growth, Proliferation, Metabolism |
Integration of Omics Data for Systems-Level Understanding
A systems-level understanding of the mechanism of action of this compound requires the integration of various "omics" datasets, such as transcriptomics, proteomics, and metabolomics. While comprehensive studies that experimentally generate and integrate multiple omics datasets specifically for this compound are not prominent in the available literature, the network pharmacology approaches discussed previously represent a form of computational data integration. researchgate.net
These in silico methods merge information on drug-target interactions, protein-protein interaction networks, and pathway data to construct a holistic view of the compound's potential biological effects. researchgate.net This allows for the formulation of hypotheses about its multi-target, multi-pathway mechanism of action. nih.gov A true systems-level understanding would be further enhanced by future research that combines experimental transcriptomic and proteomic profiling of cells or tissues treated with this compound, allowing for a more dynamic and validated model of its cellular and molecular interactions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Factors Influencing Methylnissolin 3 O Glucoside Accumulation and Content for Research Standardization
Genetic Factors and Chemotype Variation within Plant Species
The primary natural source of Methylnissolin-3-O-glucoside is plants from the genus Astragalus, notably Astragalus membranaceus. nih.govresearchgate.netnih.gov Significant variations in the content of this compound are observed among different species and even within the same species, a phenomenon attributed to genetic diversity and the existence of distinct chemotypes. mdpi.com
A chemotype is a chemically distinct entity within a plant species that produces a different profile of secondary metabolites. Research has shown that the chemical composition of essential oils and other bioactive compounds can vary significantly between different plant parts of the same specimen, suggesting that the biosynthesis and accumulation of these compounds are organ-specific. mdpi.com This principle extends to flavonoids like this compound. Studies comparing different varieties and batches of Astragalus membranaceus have revealed substantial differences in the concentrations of its active constituents, including this compound. mdpi.com For instance, analyses of various wild thyme (Thymus) species have identified numerous, well-defined chemotypes based on the dominant compounds in their essential oils, highlighting the high intraspecific variability that can exist. mdpi.com This inherent genetic and chemical diversity underscores the importance of carefully selecting and identifying plant varieties for research to ensure consistency in the starting material.
Table 1: Factors Related to Genetic and Chemotype Variation
| Factor | Description | Implication for Research | Source |
|---|---|---|---|
| Plant Genus | Astragalus is the exclusive known natural source of this compound. | Research is confined to species within this genus, primarily A. membranaceus. | nih.govnih.gov |
| Intraspecific Variation | Significant differences in the content of active compounds, including isoflavonoids, exist among different varieties of A. membranaceus. | The specific plant variety used must be documented to ensure the reproducibility of studies. | mdpi.com |
| Chemotypes | Different populations of a plant species can have distinct chemical profiles due to genetic differences. | Characterization of the specific chemotype is necessary for standardizing research materials. | mdpi.commdpi.com |
| Organ-Specific Accumulation | The concentration of secondary metabolites can vary between different plant parts (e.g., roots, stems, leaves). | The specific plant part used must be consistently harvested and analyzed. | mdpi.commdpi.com |
Environmental and Cultivation Parameters
Environmental conditions and cultivation practices play a pivotal role in the biosynthesis and accumulation of this compound in Astragalus species. nih.govresearchgate.net Factors such as geographical origin, climate, and soil composition can lead to significant variations in the phytochemical profile of the plant.
Research indicates that the geographical source is a major determinant of the isoflavonoid (B1168493) content in Astragalus membranaceus. nih.gov For example, a comparative analysis of Astragalus mongholicus from different regions in China showed significant differences in the levels of this compound. researchgate.net One study noted that the relative percentage of this compound was highest in samples from Shanxi. nih.gov This variation was potentially linked to cultivation age, as the Shanxi samples were 5–10 years old compared to 3-year-old samples from other regions. nih.gov This suggests a direct correlation between the age of the plant and the accumulation of this specific glycoside. Other environmental factors, such as annual sunshine duration, temperature, and altitude, have been shown to significantly correlate with the content of flavonoids and other active substances in medicinal plants. researchgate.net
Table 2: Influence of Environmental and Cultivation Factors on Flavonoid Content
| Parameter | Observed Effect | Plant Studied | Source |
|---|---|---|---|
| Geographical Origin | Significant variation in the content of this compound among different production zones. | Astragalus mongholicus | nih.govresearchgate.net |
| Plant Age | Higher content of this compound observed in older plants (5-10 years vs. 3 years). | Astragalus membranaceus | nih.govmdpi.com |
| Harvest Time | The content of chemical components in stems and leaves varies significantly with harvest time. | Astragalus membranaceus | mdpi.com |
| Altitude | Positively correlated with total flavonoid content and antioxidant activity. | Potentilla fruticosa L. | researchgate.net |
| Annual Sunshine | Positively correlated with total flavonoid content and antioxidant activity. | Potentilla fruticosa L. | researchgate.net |
| Annual Mean Temperature | Negatively correlated with the content of total phenolics. | Potentilla fruticosa L. | researchgate.net |
Post-Harvest Processing and Storage Effects on Stability
The stability of this compound is significantly affected by post-harvest handling, processing, and storage conditions. nih.govnih.gov These factors can lead to degradation or transformation of the compound, altering the chemical profile of the research material.
Processing methods are a crucial variable. nih.govresearchgate.net While some phytochemicals are sensitive to heat, this compound appears to be relatively stable at high temperatures, which may make it suitable for high-temperature extraction methods. nih.gov However, other processing techniques can have varied effects. For example, in studies on other glycosides, high-pressure processing (pascalization) was found to better preserve certain compounds compared to thermal pasteurization, which in turn resulted in higher concentrations of others. nih.gov The specific processing method can increase or decrease the final content of a target compound. mdpi.com Shredding of plant material can also lead to a marked decline in the levels of certain compounds over a short period. nih.gov
Storage conditions, including temperature, light exposure, and duration, are critical for maintaining the integrity of this compound. For the pure compound in solution, storage at -80°C is recommended for up to 6 months, while at -20°C, the stability is limited to one month, with protection from light being essential. medchemexpress.com Studies on other natural products have shown that polyphenolic content can significantly decrease within the first three months of storage at room temperature. nih.gov Long-term stability of bioactive compounds is generally best maintained under cold and dark conditions. nih.gov The antioxidant capacity of plant extracts, which is linked to their phytochemical content, can also decline during storage. mdpi.com
Table 3: Effects of Processing and Storage on Phytochemical Stability
| Factor | Condition | Effect | Source |
|---|---|---|---|
| Processing | High-Temperature Extraction | This compound is suggested to be relatively stable, making it potentially suitable for this method. | nih.gov |
| High-Pressure Processing | Can lead to increases or decreases in anthocyanin content depending on pressure and duration. | mdpi.com | |
| Boiling | Can cause significant losses of glucosinolates due to leaching into the cooking water. | nih.gov | |
| Storage (Pure Compound) | -80°C (in solution) | Stable for up to 6 months (protect from light). | medchemexpress.com |
| -20°C (in solution) | Stable for up to 1 month (protect from light). | medchemexpress.com | |
| Storage (Plant Material) | Room Temperature | Can lead to a significant decrease in polyphenolic content within 3 months. | nih.gov |
Quality Control and Standardization Considerations for Research Materials
Given the significant variability introduced by genetic, environmental, and processing factors, rigorous quality control and standardization of research materials containing this compound are imperative. mdpi.com Standardization ensures that the material has a consistent chemical composition, which is fundamental for obtaining reproducible experimental results.
The first step in standardization is the proper authentication of the plant material, confirming its species and variety. Subsequently, quantitative analysis is required to determine the precise content of this compound. High-Performance Liquid Chromatography (HPLC) is a commonly used method for accurately quantifying the active constituents in Astragalus preparations. mdpi.com
A comprehensive quality control protocol should also include the determination of physical and chemical properties, such as solubility and melting point, as well as impurity inspections. mdpi.com Establishing a detailed chemical fingerprint or profile of the material, rather than just quantifying one or two marker compounds, can provide a more holistic quality assessment. This approach helps to account for the complex nature of plant extracts and ensures consistency from batch to batch. Developing and adhering to standardized operating procedures for cultivation, harvesting, processing, and storage are essential to minimize variability in the final research material. nih.gov
Table 4: Key Considerations for Research Material Standardization
| Consideration | Method/Approach | Rationale | Source |
|---|---|---|---|
| Botanical Authentication | Macroscopic and microscopic examination; DNA barcoding. | Ensures the correct plant species and variety are used. | mdpi.com |
| Quantitative Analysis | High-Performance Liquid Chromatography (HPLC). | Provides accurate measurement of this compound content. | mdpi.com |
| Chemical Profiling | HPLC fingerprinting, Mass Spectrometry (MS). | Creates a comprehensive chemical profile to ensure batch-to-batch consistency beyond a single marker compound. | researchgate.netnih.gov |
| Impurity Testing | Analysis for pesticides, heavy metals, and microbial contamination. | Ensures the safety and purity of the research material. | nih.govmdpi.com |
| Standardized Protocols | Documented procedures for cultivation, harvest, processing, and storage. | Minimizes variability introduced by environmental and handling factors. | nih.govnih.gov |
Future Research Directions and Translational Potential of Methylnissolin 3 O Glucoside
Elucidation of Underexplored Biological Mechanisms
While current research has established that Methylnissolin-3-O-glucoside exerts its effects by modulating several key signaling pathways, the full extent of its molecular interactions remains partially understood. nih.gov The compound is known to influence pathways such as the Nrf2/HO-1, PI3K/Akt, IκB/NF-κB, and MAPK signaling cascades. nih.govnih.gov A significant antioxidant effect is attributed to its ability to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress. nih.govmdpi.com
Future investigations should aim to dissect these pathways further to identify novel downstream targets and understand the compound's multi-target regulatory effects. For instance, its role as a potential Nrf2 activator warrants deeper exploration to map the complete spectrum of antioxidant and detoxifying genes it regulates. nih.gov Preliminary findings have also suggested a novel mechanism in cancer suppression, where this compound may competitively bind to the DDX5 protein, thereby inhibiting the progression of esophageal squamous cell carcinoma. nih.govresearchgate.net Verifying this interaction and exploring its relevance in other cancer types is a crucial direction for future studies. A systematic approach to uncovering these underexplored mechanisms will be vital for positioning this compound as a candidate for treating complex multifactorial diseases like cardiovascular disorders, neurodegenerative diseases, and diabetic complications. nih.gov
| Signaling Pathway | Known Role of this compound | Underexplored Research Areas |
| Nrf2/HO-1 | Activator of the pathway, enhancing the expression of antioxidant genes. nih.govmdpi.com | - Identification of the full range of ARE-mediated genes regulated by the compound.- Investigation of upstream regulators of Nrf2 activation modulated by the compound. |
| PI3K/Akt | Modulates the pathway to enhance cytoprotective and antioxidant responses. nih.govmdpi.com | - Elucidation of specific isoforms of PI3K and Akt that are targeted.- Understanding the context-dependent (cell type, disease model) effects on this pathway. |
| IκB/NF-κB | Implicated in the compound's anti-inflammatory effects. nih.govnih.gov | - Detailed mechanism of NF-κB inhibition (e.g., prevention of IκB degradation, inhibition of nuclear translocation). |
| MAPK | Modulates MAPK signaling, contributing to its pharmacological effects. nih.govnih.gov | - Delineating the specific effects on different MAPK subfamilies (e.g., ERK, JNK, p38). |
| DDX5 Interaction | Potential competitive binding to inhibit tumor progression. nih.govresearchgate.net | - Validation of the DDX5-Methylnissolin-3-O-glucoside interaction.- Exploration of this mechanism in other malignancies. |
Application in Combination Therapies and Synergistic Research
The potential of phytochemicals to enhance the efficacy of conventional drugs and reduce their toxicity is a growing area of interest in pharmacology. frontiersin.org Exploring the synergistic effects of this compound with other compounds could unlock new therapeutic strategies. nih.gov This approach is particularly promising in oncology, where combination therapies are a standard of care. Phytochemicals like curcumin (B1669340) and resveratrol (B1683913) have been shown to improve outcomes when used alongside traditional chemotherapeutic agents. tandfonline.com
Future research should investigate whether this compound can act as a chemosensitizer, making cancer cells more susceptible to treatment, or as a chemoprotective agent, mitigating the side effects of chemotherapy on healthy tissues. Studies could explore its combination with other natural compounds found within Astragalus or from other botanical sources to identify novel therapeutic pairings with enhanced pharmacological activity. nih.gov Such synergistic research could lead to the development of more effective and safer treatment regimens for a variety of diseases, including cancer and chronic inflammatory conditions.
Metabolic Engineering for Enhanced Production in Heterologous Systems
The natural abundance of this compound in Astragalus plants is limited, which presents a challenge for its large-scale production and clinical development. nih.gov Metabolic engineering offers a promising solution to this bottleneck by enabling the production of this valuable compound in microbial or plant-based heterologous systems. internationalscholarsjournals.cominternationalscholarsjournals.org The biosynthesis of isoflavonoids, the class of compounds to which this compound belongs, begins with the phenylpropanoid pathway. frontiersin.orgnih.gov
Significant progress has been made in engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce flavonoid precursors such as naringenin. nih.govoup.com The production of specific isoflavonoids requires the introduction of key enzymes, most notably isoflavone (B191592) synthase (IFS), into these microbial hosts. frontiersin.orgpnas.org Future work should focus on constructing a complete biosynthetic pathway for this compound in a suitable heterologous host. This will involve identifying and cloning all necessary enzymes, optimizing precursor supply (e.g., L-phenylalanine and malonyl-CoA), and overcoming potential metabolic bottlenecks to achieve economically viable yields. nih.govnih.gov Success in this area would provide a sustainable and scalable source of the compound for pre-clinical and clinical research.
| Engineering Aspect | Key Considerations for this compound Production | Relevant Enzymes/Genes | Potential Host Organisms |
| Precursor Supply | Ensuring sufficient flux of L-phenylalanine and malonyl-CoA. nih.govnih.gov | Phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), Chalcone synthase (CHS) | Escherichia coli, Saccharomyces cerevisiae |
| Isoflavonoid (B1168493) Core Synthesis | Efficient conversion of flavonoid precursors to the isoflavonoid scaffold. frontiersin.orgpnas.org | Isoflavone synthase (IFS), Chalcone isomerase (CHI) | E. coli, S. cerevisiae, Tobacco, Alfalfa |
| Pterocarpan (B192222) Formation | Specific enzymatic steps to form the characteristic pterocarpan core structure. | Isoflavone reductase, Vestitone reductase (enzymes specific to pterocarpan biosynthesis) | S. cerevisiae, Leguminous plants |
| Glycosylation | Final attachment of the glucose moiety to the methylnissolin (B149853) aglycone. | UDP-dependent glycosyltransferases (UGTs) | S. cerevisiae, E. coli |
Development of Advanced Delivery Systems for Pre-clinical Studies
Like many phytochemicals, the therapeutic application of this compound may be hampered by suboptimal pharmacokinetic properties, such as poor solubility, low bioavailability, and rapid metabolism. frontiersin.orgmdpi.com Its large polar surface area, a characteristic of glycosides, may contribute to its breakdown in the digestive tract. nih.gov Advanced drug delivery systems can overcome these limitations by protecting the compound from degradation and enhancing its absorption and delivery to target tissues. encyclopedia.pub
Nanotechnology-based platforms, including liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, have shown great promise for improving the delivery of various flavonoids like quercetin (B1663063) and genistein. tandfonline.comnih.govrsc.org Encapsulating this compound within these nanocarriers could significantly improve its stability and bioavailability, leading to enhanced therapeutic efficacy. nih.govtandfonline.com Future pre-clinical studies should focus on developing and characterizing such formulations. The goal would be to create a delivery system that ensures sustained release and targeted accumulation of the compound at the site of action, thereby maximizing its therapeutic potential while minimizing potential off-target effects. frontiersin.orgencyclopedia.pub
| Delivery System | Description | Potential Advantages for this compound |
| Liposomes | Vesicles composed of one or more lipid bilayers. nih.gov | - Can encapsulate both hydrophilic and hydrophobic compounds.- Improves solubility and protects against enzymatic degradation. nih.govoup.com |
| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids, stable at body temperature. encyclopedia.pub | - High stability and potential for controlled release.- Can enhance oral bioavailability. encyclopedia.pub |
| Polymeric Nanoparticles | Nanoparticles formed from biodegradable polymers. | - Versatile surface modification for targeted delivery.- Provides sustained release of the encapsulated compound. |
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. encyclopedia.pub | - Increases surface area for absorption.- Enhances the solubility of poorly soluble compounds. |
Opportunities in Phytochemical and Drug Discovery Research
This compound represents a valuable lead compound in the field of drug discovery. nih.gov Natural products and their derivatives have historically been a rich source of new medicines, and phytochemicals continue to offer immense chemical diversity for identifying novel therapeutic agents. mdpi.comresearchgate.net The known anti-inflammatory, antioxidant, and potential anti-cancer activities of this compound make it an attractive starting point for developing drugs to treat a range of human diseases. nih.govnih.gov
Future research should focus on a comprehensive evaluation of its therapeutic potential across various disease models. mdpi.com Furthermore, the glycosidic nature of the molecule offers unique opportunities for structure-activity relationship (SAR) studies. nih.govnih.gov Synthesizing and testing analogs with different sugar moieties or modifications to the isoflavonoid core could lead to the discovery of new compounds with improved potency, selectivity, or pharmacokinetic profiles. eurekaselect.com By integrating modern drug discovery approaches, such as computational modeling and high-throughput screening, with traditional knowledge of medicinal plants, the full therapeutic potential of this compound and related isoflavonoids can be systematically explored. mdpi.com
Q & A
Basic: What is the chemical structure and natural source of Methylnissolin-3-O-glucoside?
Answer:
this compound (C₂₃H₂₆O₁₀, MW: 462.45 g/mol) is a flavonoid glycoside characterized by a pterocarpan skeleton substituted with a glucose moiety at the 3-O-position and methoxy groups at positions 9 and 10 . Its IUPAC name is 2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, with canonical SMILES: COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)OC . It is primarily isolated from the roots of Astragalus membranaceus (Huangqi) and related species .
Basic: What are the primary biological activities of this compound?
Answer:
The compound exhibits anti-inflammatory and antioxidant activities. Mechanistically, it scavenges superoxide anion radicals (IC₅₀ values reported in vitro) and modulates pathways like NF-κB and HDAC1, a histone deacetylase implicated in epigenetic regulation . Studies using LPS-induced inflammation models suggest inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) . Its antioxidant efficacy is structure-dependent, with the glucose moiety enhancing solubility and bioavailability .
Advanced: How should researchers design experiments to evaluate the anti-inflammatory mechanisms of this compound?
Answer:
Experimental Design:
- In vitro: Use RAW 264.7 macrophages or primary immune cells stimulated with LPS/IFN-γ. Measure cytokine levels (ELISA) and NF-κB activation (Western blot or luciferase reporter assays) .
- HDAC Inhibition Assay: Employ fluorometric HDAC activity kits to test inhibition of HDAC1, a candidate target .
- Dose-Response: Test concentrations from 1–100 μM, with dexamethasone or TSA (HDAC inhibitor) as positive controls .
- Data Analysis: Use ANOVA with post-hoc tests (e.g., Tukey) for multiple comparisons. Report IC₅₀ values and effect sizes .
Key Considerations:
- Ensure compound purity (>95% by HPLC) to avoid off-target effects .
- Include solvent controls (e.g., DMSO at ≤0.1% v/v) to rule out vehicle interference .
Advanced: What analytical methods are recommended for quality control and structural validation of this compound?
Answer:
- HPLC-PDA: Use a C18 column (4.6 × 250 mm, 5 μm) with mobile phase: water (0.1% formic acid) and acetonitrile. Gradient: 10–90% acetonitrile over 30 min. Retention time: ~12–15 min .
- NMR: Confirm structure via ¹H and ¹³C NMR. Key signals include δ 3.7–4.0 ppm (glucose protons) and δ 6.8–7.2 ppm (aromatic protons) .
- Mass Spectrometry: ESI-MS in positive mode should show [M+H]⁺ at m/z 463.45 .
- Purity Criteria: ≥98% by area normalization (HPLC) and absence of solvent peaks in NMR .
Advanced: How can researchers address discrepancies in reported bioactivity data for this compound?
Answer:
Common Discrepancies:
- Variable IC₅₀ values in antioxidant assays due to differences in radical sources (e.g., DPPH vs. superoxide) .
- Conflicting HDAC1 inhibition results from assay conditions (e.g., cell-free vs. cellular systems) .
Resolution Strategies:
Standardize Assays: Adopt validated protocols (e.g., ISO 10993-5 for cytotoxicity) and use reference compounds (e.g., quercetin for antioxidant activity) .
Control Compound Purity: Verify purity via HPLC and NMR, as impurities (e.g., isoflavone analogs) may skew results .
Cross-Validate Models: Compare outcomes across in vitro (e.g., HEK293 vs. RAW 264.7 cells) and in vivo (e.g., murine inflammation models) systems .
Advanced: What are the challenges in studying the pharmacokinetics of this compound, and how can they be mitigated?
Answer:
Challenges:
- Low Solubility: Aqueous solubility is limited (<1 mg/mL), necessitating DMSO or cyclodextrin-based formulations .
- Metabolic Instability: Glucosidase-mediated hydrolysis in the gut/liver reduces bioavailability .
Methodological Solutions:
- Formulation Optimization: Use nanoemulsions or liposomes to enhance solubility and stability .
- Pharmacokinetic Assays: Employ LC-MS/MS to quantify parent compound and metabolites in plasma/tissues. Monitor glucuronide conjugates .
- In Silico Modeling: Predict ADME properties using tools like SwissADME or pkCSM .
Advanced: How can structure-activity relationship (SAR) studies improve the therapeutic potential of this compound?
Answer:
SAR Strategies:
- Modify Glycosidic Linkage: Replace glucose with rhamnose to assess impact on solubility and target binding .
- Methoxy Group Substitution: Synthesize analogs with halogens (e.g., Cl, Br) at position 9/10 to enhance HDAC1 affinity .
- In Vivo Testing: Compare anti-inflammatory efficacy of analogs in collagen-induced arthritis models .
Analytical Tools:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
